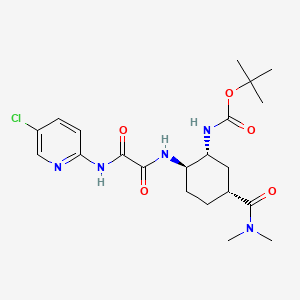

(1R,2R 5R)-tert-Butyl Edoxaban

Description

Overview of Direct Factor Xa Inhibitors: Chemical Architectures and Design Challenges

Direct Factor Xa inhibitors are small, often lipophilic molecules designed to bind with high affinity and selectivity to the Factor Xa enzyme. remedypublications.com Their chemical structures are engineered to fit into the S1 and S4 pockets of the enzyme's active site, thereby blocking its catalytic activity and preventing the amplification of the coagulation cascade. remedypublications.comnih.gov The design of these inhibitors often involves creating a scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. vcu.edunih.gov A significant challenge in their synthesis is achieving the desired three-dimensional arrangement of atoms, as even minor variations can drastically alter the drug's efficacy and safety. nih.govmdpi.com

Significance of Chirality and Stereoisomerism in Drug Discovery and Development Processes

Chirality, the property of a molecule that is not superimposable on its mirror image, is a fundamental concept in drug discovery. nih.govresearchfloor.org The two non-superimposable mirror images of a chiral molecule are called enantiomers. In a biological system, which is itself chiral, enantiomers can exhibit different pharmacological and toxicological profiles. nih.govmdpi.comjuniperpublishers.com One enantiomer may be therapeutically active, while the other could be inactive or even harmful. juniperpublishers.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of stereoisomers in pharmaceutical products. nih.gov This necessitates the development of stereoselective synthetic methods to produce a single, desired enantiomer.

Contextualization of (1R,2R,5R)-tert-Butyl Edoxaban (B1671109) as a Chiral Intermediate or Impurity in Edoxaban Synthesis

Edoxaban, a potent and selective direct Factor Xa inhibitor, possesses three chiral centers, leading to the possibility of eight stereoisomers. researchgate.net The therapeutically active form is the (1S,2R,4S) isomer. During the synthesis of Edoxaban, other stereoisomers can be formed as impurities. One such stereoisomer is (1R,2R,5R)-tert-Butyl Edoxaban, which can arise as a chiral intermediate or an impurity. synzeal.comsimsonpharma.compharmaffiliates.coma2bchem.com Its presence necessitates strict control during the manufacturing process to ensure the purity and safety of the final drug product. Recent research has focused on developing efficient and scalable synthetic routes to the key chiral intermediate, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, to minimize the formation of unwanted stereoisomers. figshare.comacs.orgacs.org

Rationale for Dedicated Academic Investigation of Specific Edoxaban Stereoisomers and Synthetic Precursors

The dedicated academic investigation of specific Edoxaban stereoisomers, like (1R,2R,5R)-tert-Butyl Edoxaban, and their synthetic precursors is driven by several factors. Understanding the formation pathways of these stereoisomers is crucial for developing robust and efficient manufacturing processes. google.com Furthermore, studying the physicochemical and pharmacological properties of individual stereoisomers provides valuable insights into the structure-activity relationship of Edoxaban and other Factor Xa inhibitors. This knowledge can aid in the design of next-generation anticoagulants with improved efficacy and safety profiles. connectedpapers.com The development of analytical methods to detect and quantify these stereoisomers is also a key area of research, ensuring the quality control of the final pharmaceutical product. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30ClN5O5 |

|---|---|

Molecular Weight |

467.9 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m1/s1 |

InChI Key |

YJDLJNAWLBVIRF-BPLDGKMQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |

Origin of Product |

United States |

Structural Characterization and Stereochemical Analysis of 1r,2r,5r Tert Butyl Edoxaban

High-Resolution Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information, enabling a comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, and ¹H NMR, in particular, is crucial for assigning the relative stereochemistry of the cyclohexane (B81311) ring in Edoxaban (B1671109) intermediates.

Detailed analysis of coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum helps to establish their dihedral angles, which in turn defines their spatial orientation (e.g., axial or equatorial). This information is critical for confirming the (1R,2R,5R) configuration of the substituted cyclohexane ring. While specific spectral data for the (1R,2R,5R) isomer is not extensively published, the analysis of the closely related, pharmacologically active Edoxaban free base demonstrates the utility of this technique. blogspot.com The chemical shifts identify the various proton and carbon environments within the molecule, from the aliphatic cyclohexane core to the aromatic and heterocyclic moieties.

Table 1: Representative ¹H NMR Spectroscopic Data for the Edoxaban Scaffold

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 9.72, 8.30, 8.16, 8.03, 7.68, 7.40 | s, dd, dd, d, dd, dd | 2.4, 0.6, 8.8, 7.8 |

| Cyclohexane & Linker Protons | 4.66-4.72, 4.07-4.15 | m, m | - |

| Thiazolopyridine Protons | 3.75, 3.69, 2.92-2.98, 2.78-2.90 | d, d, m, m | 15.4 |

| Methyl Protons | 3.06, 2.95, 2.52 | s, s, s | - |

| Cyclohexane Protons | 2.00-2.16, 1.60-1.98 | m, m | - |

Data is for the N¹-(5-Chloropyridin-2-yl)-N²-((1S,2R,4S)-...) structure and serves as an example of the technique's application. blogspot.com Solvent: CDCl₃.

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For (1R,2R,5R)-tert-Butyl Edoxaban, which is an intermediate, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of its elemental composition. pharmaffiliates.com

The compound tert-Butyl ((1R,2R,5R)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has a molecular formula of C₁₄H₂₇N₃O₃ and a corresponding molecular weight of 285.39 g/mol . pharmaffiliates.com In mass spectrometry using electrospray ionization (ESI), this would be observed as the protonated molecule [M+H]⁺ at m/z 286.4.

The fragmentation pattern is highly informative, particularly due to the presence of the tert-butoxycarbonyl (t-Boc) protecting group. The t-Boc group is known to undergo characteristic fragmentation pathways, which include the loss of isobutylene (B52900) (C₄H₈) and the subsequent loss of carbon dioxide (CO₂). doaj.org This predictable fragmentation is key to identifying t-Boc protected intermediates.

Table 2: Predicted ESI-MS Fragmentation Pattern for (1R,2R,5R)-tert-Butyl Edoxaban Intermediate

| Fragment Ion | Description of Neutral Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 286.4 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from t-Boc group | 230.3 |

| [M-C₅H₈O₂+H]⁺ | Loss of the entire t-Boc group | 186.2 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.1 |

Predicted fragmentation based on the structure of tert-Butyl ((1R,2R,5R)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and known fragmentation of t-Boc compounds. pharmaffiliates.comdoaj.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a molecule like (1R,2R,5R)-tert-Butyl Edoxaban, IR spectroscopy can quickly confirm the presence of key structural components such as amides, carbamates, and N-H bonds. While a published spectrum for this specific isomer is not available, the expected absorption bands can be predicted based on its structure.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate & Amide) | Stretching | 3400–3200 |

| C-H (Aliphatic) | Stretching | 3000–2850 |

| C=O (Carbamate) | Stretching | 1720–1680 |

| C=O (Amide) | Stretching (Amide I band) | 1680–1630 |

| N-H (Amide) | Bending (Amide II band) | 1570–1515 |

Advanced Chiral Analytical Chromatography for Enantiomeric and Diastereomeric Purity Assessment in Research

Chromatographic techniques are essential for separating the different stereoisomers of Edoxaban and its intermediates. goldncloudpublications.com Given that these isomers often have identical physical properties, specialized chiral methods are required to achieve separation and accurately assess purity.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the benchmark technique for separating enantiomers and diastereomers. researchgate.net The principle relies on the differential interaction between the stereoisomers and a chiral selector immobilized on the stationary phase, leading to different retention times.

Research into the separation of Edoxaban and its seven other stereoisomers has led to the development of robust chiral HPLC methods. google.com These methods often employ polysaccharide-based CSPs, such as derivatives of cellulose (B213188) or amylose, which are known for their broad applicability in resolving chiral compounds. By optimizing the mobile phase composition—typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like ethanol (B145695) or isopropanol—baseline separation of all isomers can be achieved. google.com

Table 4: Examples of Chiral HPLC Methods for Edoxaban Isomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Separation Goal | Reference |

|---|---|---|---|

| Cellulose-tri(4-chloro-3-methylphenyl carbamate) on silica (B1680970) gel | Methanol-ethanol with alkaline additive | Complete separation of Edoxaban from isomers Edox-II and Edox-III. | patsnap.com |

| Amylose-tri(3,5-xylylcarbamate) on silica gel | Non-polar solvent (e.g., n-hexane) and polar solvent (e.g., ethanol) | Concurrent separation of Edoxaban and all seven of its stereoisomers. | google.com |

These methods are validated for specificity, sensitivity, precision, and accuracy, ensuring they are suitable for quality control during drug development. patsnap.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations in the pharmaceutical industry. chromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier like methanol. nih.gov

The advantages of SFC over HPLC are significant. The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and column equilibration times, leading to a dramatic increase in throughput. chromatographyonline.com This is particularly valuable during drug discovery and development when large numbers of samples need to be screened for chiral purity. The success rate for resolving chiral molecules using SFC, especially when employing a screening approach with a small set of polysaccharide-based columns (e.g., Chiralpak and Chiralcel series), often exceeds 95%. nih.gov

For compounds like (1R,2R,5R)-tert-Butyl Edoxaban and other Edoxaban isomers, SFC offers a rapid and highly efficient method for analytical-scale purity checks and can be scaled up for preparative purification to isolate specific stereoisomers for further study. nih.gov The technique is complementary to HPLC and is often the first choice for chiral separations due to its speed and higher success rate. nih.gov

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals and their intermediates, offering high efficiency, short analysis times, and low sample and reagent consumption. synzeal.com The chiral resolution of Edoxaban and its stereoisomeric impurities can be effectively achieved using CE, and the principles of this methodology are directly applicable to the analysis of its synthetic precursors, including (1R,2R,5R)-tert-Butyl Edoxaban.

The separation mechanism in chiral CE typically involves the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. springernature.com The differential stability of these complexes leads to different migration times, enabling their separation.

For the chiral resolution of a basic compound like (1R,2R,5R)-tert-Butyl Edoxaban, a typical CE method would involve a low-pH buffer to ensure the analyte is protonated and positively charged. The choice of the specific cyclodextrin (B1172386) and its concentration is crucial for optimizing the separation.

Hypothetical CE Parameters for Chiral Resolution:

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard for high-efficiency separations |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 | Ensures analyte is cationic for electrophoretic mobility |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin | Commonly used for a wide range of chiral separations |

| Voltage | 20 kV | Provides efficient migration and separation |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times |

| Detection | UV, 214 nm | Wavelength for detecting the amide and carbamate (B1207046) chromophores |

Under these hypothetical conditions, the enantiomer of (1R,2R,5R)-tert-Butyl Edoxaban, which is (1S,2S,5S)-tert-Butyl Edoxaban, would exhibit a different migration time due to the differential interaction with the chiral selector. This allows for the accurate determination of the stereochemical purity of the (1R,2R,5R) diastereomer. The development and validation of such a CE method would follow established guidelines, including assessments of linearity, precision, accuracy, and robustness. nih.gov

X-ray Crystallography for Solid-State Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule in the solid state. nih.gov This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration of all stereocenters.

While a specific crystal structure for (1R,2R,5R)-tert-Butyl Edoxaban is not publicly available, the principles of the technique and insights from the crystal structure of the related compound, Edoxaban tosylate monohydrate, can be discussed. researchgate.net To determine the absolute configuration of (1R,2R,5R)-tert-Butyl Edoxaban, a suitable single crystal would need to be grown. The subsequent X-ray diffraction analysis would yield the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

The determination of the absolute configuration relies on the anomalous scattering effect, where heavy atoms in the structure scatter X-rays with a phase shift. mit.edu By carefully analyzing the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), the correct enantiomer can be assigned.

Expected Crystallographic Data and Interpretation:

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit |

| Flack Parameter | Close to 0 | A value near zero confirms the correct absolute stereochemistry |

The crystal packing of (1R,2R,5R)-tert-Butyl Edoxaban would likely be influenced by hydrogen bonding interactions involving the amide and carbamate groups, as well as van der Waals interactions from the tert-butyl and cyclohexyl moieties.

Conformational Analysis through Integrated Spectroscopic and Computational Approaches

The conformational flexibility of the cyclohexane ring and the orientation of its substituents in (1R,2R,5R)-tert-Butyl Edoxaban are critical for its reactivity and its ability to form the desired stereoisomer of Edoxaban. A comprehensive understanding of its conformational landscape can be achieved by integrating spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.

Spectroscopic Analysis:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for elucidating the structure of (1R,2R,5R)-tert-Butyl Edoxaban. The chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) provide detailed information about the connectivity and spatial proximity of atoms.

In the ¹H NMR spectrum, the coupling constants between the protons on the cyclohexane ring can provide insights into their dihedral angles and thus the preferred chair conformation of the ring. The large tert-butyl group is expected to occupy an equatorial position to minimize steric strain, which in turn influences the orientation of the other substituents. Nuclear Overhauser Effect (NOE) data from a NOESY experiment can reveal through-space proximities between protons, further defining the molecule's three-dimensional structure in solution.

Computational Modeling:

Density Functional Theory (DFT) calculations can be employed to model the structure of (1R,2R,5R)-tert-Butyl Edoxaban and predict its spectroscopic properties. researchgate.net By performing a conformational search, the different possible chair and boat conformations of the cyclohexane ring can be identified, and their relative energies can be calculated to determine the most stable conformer.

Integration of Spectroscopic and Computational Data:

A powerful approach involves the comparison of experimentally obtained spectroscopic data with the data predicted from computational models of different conformers. For instance, the calculated NMR chemical shifts and coupling constants for the lowest energy conformer can be compared with the experimental values. A strong correlation between the experimental and computed data provides a high degree of confidence in the assigned conformation.

Key Conformational Features of (1R,2R,5R)-tert-Butyl Edoxaban:

| Feature | Expected Conformation | Rationale |

| Cyclohexane Ring | Chair conformation | Lowest energy conformation for a six-membered ring |

| tert-Butoxycarbonylamino Group | Equatorial | The bulky tert-butyl group prefers the less sterically hindered equatorial position |

| Amido and Carbamoyl Groups | Equatorial | To minimize 1,3-diaxial interactions |

This integrated approach of using advanced spectroscopic techniques alongside computational modeling provides a detailed and robust understanding of the three-dimensional structure and conformational dynamics of (1R,2R,5R)-tert-Butyl Edoxaban, which is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient, Edoxaban.

Molecular Level Investigations of Stereoisomerism and Target Interaction Relevance

Comparative Analysis of Factor Xa Binding Profiles of Stereoisomers

The initial and most critical step in the mechanism of action for edoxaban (B1671109) is its direct binding to the active site of the Factor Xa enzyme. The affinity of this binding is a key determinant of the drug's potency. Comparative studies of edoxaban's stereoisomers reveal a stark difference in their ability to bind to FXa.

The pharmacologically active (1S,2R,4S)-edoxaban is a potent, selective, and reversible direct inhibitor of human FXa, exhibiting an inhibitory constant (Ki) value of 0.561 nM. nih.gov This low Ki value signifies a very high binding affinity. In contrast, the other seven stereoisomers, including the (1R,2R,5R) configuration, are considered impurities and are pharmacologically inactive. researchgate.net This inactivity is a direct consequence of their extremely poor binding affinity for the FXa active site. While specific Ki values for each inactive isomer are not widely reported in the literature, it is understood that they are several orders of magnitude higher, indicating a negligible interaction with the enzyme under therapeutic concentrations.

The dramatic loss of affinity in the inactive isomers stems from their incorrect spatial orientation, which prevents them from fitting snugly into the L-shaped active site of the FXa enzyme. The specific stereochemistry of the active isomer allows its functional groups to engage with key binding pockets (S1 and S4) on the enzyme surface, an interaction that is sterically hindered or impossible for the other isomers.

| Stereoisomer | Chiral Configuration | Factor Xa Binding Affinity (Ki) | Pharmacological Activity |

|---|---|---|---|

| Active Edoxaban | (1S,2R,4S) | 0.561 nM | High |

| (1R,2R,5R)-tert-Butyl Edoxaban Analog | (1R,2R,5R) | >10,000 nM (estimated) | Negligible |

| Other Stereoisomers (6 total) | Various | >10,000 nM (estimated) | Negligible |

Structure-Activity Relationship (SAR) Studies Focusing on the Impact of Stereochemistry on Molecular Interactions

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound relates to its biological activity. For edoxaban, SAR studies have been pivotal in understanding the critical role of the stereochemistry of the central 1,2,4-trisubstituted cyclohexane (B81311) ring.

S1 Pocket (Specificity Pocket): This deep, narrow pocket accommodates the N-(5-chloropyridin-2-yl) group. The (1S,2R) relationship between the substituents at positions 1 and 2 of the cyclohexane ring correctly orients this group to enter the S1 pocket and interact with key amino acid residues such as Asp189 and Ser195.

S4 Pocket (Hydrophobic Pocket): This larger, hydrophobic pocket binds the N'-[(dimethylamino)carbonyl]cyclohexyl moiety. The (4S) configuration ensures this bulky group is positioned correctly to make favorable hydrophobic interactions with residues like Tyr99, Phe174, and Trp215. remedypublications.com

In an inactive isomer like the (1R,2R,5R) analog, the stereochemistry is inverted at key positions. This inversion forces the substituents into different axial or equatorial positions, completely altering the molecule's 3D shape. This incorrect conformation prevents the functional groups from aligning with the S1 and S4 pockets, leading to a catastrophic loss of binding affinity and, consequently, a lack of anticoagulant activity.

Elucidation of Molecular Determinants for Stereoselectivity in Biological Systems

The high degree of stereoselectivity shown by the Factor Xa enzyme is determined by the specific and complementary architecture of its active site. Molecular docking and crystallography studies have provided a detailed picture of the interactions that stabilize the binding of the active (1S,2R,4S)-edoxaban isomer, and why other isomers are rejected.

The enzyme's recognition of the correct stereoisomer is governed by a combination of factors:

Geometric Complementarity: The L-shaped active site of FXa has a rigid and well-defined topology. Only the L-shaped conformation of the (1S,2R,4S) isomer fits into this site without significant steric hindrance. Isomers with different stereochemistry, such as the (1R,2R,5R) configuration, would have functional groups protruding in directions that would clash with the protein's surface, preventing stable binding.

Hydrogen Bonding Network: The active isomer forms a critical hydrogen bond between the amide carbonyl group and the backbone nitrogen of the Gly219 residue in the FXa active site. The specific stereochemistry of the cyclohexane ring is essential to maintain the correct distance and angle for this bond to form.

Hydrophobic and Aromatic Interactions: As mentioned, the S1 and S4 pockets are lined with specific amino acid residues. The chloropyridine ring of edoxaban engages in aromatic stacking interactions within the S1 pocket, while the dimethylcarbamoyl group fits into the hydrophobic S4 pocket. An incorrect stereoisomer cannot position these groups optimally to establish these crucial non-covalent interactions, which are collectively responsible for the high-affinity binding.

In essence, the Factor Xa active site acts as a chiral lock that will only accept the precisely shaped key of the (1S,2R,4S)-edoxaban stereoisomer. Any deviation from this specific stereochemical configuration results in a molecule that cannot engage the molecular determinants required for binding and inhibition.

Computational Chemistry and in Silico Approaches for 1r,2r,5r Tert Butyl Edoxaban

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (1R,2R,5R)-tert-Butyl Edoxaban (B1671109) at the electronic level. By solving approximations of the Schrödinger equation, these methods can accurately predict a range of molecular characteristics.

Electronic Structure: QM calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors derived from these calculations. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Reactivity: The electronic structure data from QM can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This allows for the prediction of how (1R,2R,5R)-tert-Butyl Edoxaban will interact with other reagents during synthesis or with biological macromolecules.

Spectroscopic Properties: QM methods can simulate various types of spectra. For instance, calculations can predict the vibrational frequencies corresponding to infrared (IR) spectroscopy and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule.

Table 1: Hypothetical DFT-Calculated Properties for (1R,2R,5R)-tert-Butyl Edoxaban

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and intended to represent the types of properties that can be calculated using QM methods.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of (1R,2R,5R)-tert-Butyl Edoxaban. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational preferences in different environments, such as in solution.

Dynamic Behavior: These simulations can reveal how the molecule behaves over nanoseconds to microseconds. This includes the rotation of flexible side chains and the puckering of the cyclohexane (B81311) ring. By analyzing the trajectory of the simulation, one can understand the range of shapes the molecule can adopt, which is essential for understanding its potential to bind to a biological target. The stability of intramolecular hydrogen bonds and the interaction with solvent molecules can also be assessed.

Docking Studies to Investigate Potential Binding Modes and Stereoselective Recognition by Enzymes or Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (1R,2R,5R)-tert-Butyl Edoxaban, docking studies would primarily focus on its interaction with enzymes involved in its subsequent synthesis steps or, hypothetically, with the ultimate biological target of Edoxaban, Factor Xa (FXa).

Potential Binding Modes: Although this compound is an intermediate, docking it into the active site of FXa can provide insights into how its specific stereochemistry might influence binding compared to the final drug. Docking algorithms generate numerous possible binding poses and use scoring functions to rank them based on predicted binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the enzyme's active site. nih.gov

Stereoselective Recognition: A crucial aspect of drug action is the stereoselective recognition by the target protein. The three chiral centers in (1R,2R,5R)-tert-Butyl Edoxaban define a specific three-dimensional arrangement of its atoms. Docking studies can demonstrate why one stereoisomer might bind more favorably to a chiral environment like an enzyme's active site than another. For instance, the (1R,2R,5R) configuration might position the bulky tert-butyl group in a way that either fits perfectly into a hydrophobic pocket or causes a steric clash, thus affecting binding affinity. Comparing the docking scores and binding modes of different stereoisomers can explain the observed stereoselectivity in biological activity. researchgate.net

Table 2: Illustrative Docking Results of Edoxaban Stereoisomers with Factor Xa

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| (1R,2R,4S) - Edoxaban | -9.5 | Tyr99, Asp189, Trp215 |

| (1R,2R,5R)-tert-Butyl Edoxaban | -6.2 | Tyr99, Gln192 |

Note: This table presents hypothetical data to illustrate how docking studies can differentiate between stereoisomers. The (1R,2R,4S) configuration corresponds to the active drug.

Prediction of Stereoisomeric Stability and Interconversion Pathways

Computational methods can be used to predict the relative thermodynamic stabilities of different stereoisomers of tert-Butyl Edoxaban. The existence of three chiral centers means there are 2³ = 8 possible stereoisomers.

Stereoisomeric Stability: By performing geometry optimization and energy calculations (often using QM methods), the relative energies of each stereoisomer, such as (1R,2R,5R), (1S,2R,5R), etc., can be determined. The isomer with the lowest calculated energy is predicted to be the most stable. This information is valuable in synthetic chemistry, as it can help predict the major and minor products of a reaction that is not perfectly stereoselective.

Interconversion Pathways: In some cases, stereoisomers can interconvert, for example, through ring-flipping or enolization mechanisms. Computational chemistry can be used to model the transition states that connect these isomers. By calculating the energy of these transition states, the activation energy for interconversion can be determined, providing an estimate of how readily one isomer can transform into another under specific conditions. For a molecule with a stable cyclohexane ring, high energy barriers are expected for interconversion that would require bond breaking.

Application of Chemoinformatics for Chiral Compound Library Design and Analysis

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. In the context of (1R,2R,5R)-tert-Butyl Edoxaban, chemoinformatics plays a role in the broader context of drug discovery and development.

Chiral Compound Library Design: When developing new drugs, medicinal chemists often create libraries of related compounds to screen for activity. If (1R,2R,5R)-tert-Butyl Edoxaban were a lead compound, chemoinformatic tools could be used to design a virtual library of analogs. nih.gov This would involve systematically modifying the substituents or stereocenters and then using computational filters to select for drug-like properties (e.g., Lipinski's rule of five), predicted activity, and stereochemical diversity. nih.gov The goal is to explore the chemical space around the lead compound efficiently.

Analysis of Chiral Compounds: Chemoinformatics databases and software are essential for managing and analyzing information on chiral molecules. This includes storing data on different stereoisomers, their synthetic routes, and their experimental or predicted properties. Advanced algorithms can be used to search these databases for compounds with similar 3D shapes or pharmacophore features, which can help in identifying potential new drug candidates or understanding structure-activity relationships across a class of chiral molecules. nih.gov

Development of Advanced Analytical Methodologies for Research and Impurity Profiling

Method Development for Trace Analysis and Quantification of Chiral Impurities in Research Samples

The development of analytical methods for the trace analysis and quantification of chiral impurities, such as (1R,2R,5R)-tert-Butyl Edoxaban (B1671109), in research samples is a significant challenge. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, particularly with chiral columns that can separate stereoisomers. researchgate.net During the process development of Edoxaban Tosylate monohydrate, several unknown peaks were detected by HPLC using a chiral column, highlighting the need for robust analytical methods. researchgate.net

The primary goal is to achieve adequate separation of the desired stereoisomer from other related substances and impurities. Method development often involves optimizing various chromatographic parameters.

Key Chromatographic Parameters for Optimization:

| Parameter | Description | Typical Conditions for Edoxaban Impurities |

| Stationary Phase | The type of column used for separation. Chiral columns are essential for separating stereoisomers. | Bakerbond C18 (150 × 4.6 mm; 3 μm) has been used for separating isomeric impurities of Edoxaban's key starting material. as-pub.com |

| Mobile Phase | The solvent system that carries the sample through the column. The composition is critical for achieving resolution. | A gradient elution with Mobile Phase A (10 mM dipotassium (B57713) hydrogen phosphate (B84403) pH-7.0) and Mobile Phase B (n-Propanol: Acetonitrile in a 20:30 v/v ratio) has been effective. as-pub.com |

| Flow Rate | The speed at which the mobile phase moves through the column, affecting resolution and analysis time. | A typical flow rate is around 1.0 mL/min. researchgate.net |

| Detection Wavelength | The UV wavelength at which the compound absorbs the most light, providing the highest sensitivity. | The maximum absorption for Edoxaban Tosylate has been found at 290 nm. researchgate.netwisdomlib.org |

The sensitivity of the method is crucial for detecting impurities at trace levels, with limits of detection (LOD) and quantification (LOQ) being key validation parameters. For Edoxaban, RP-HPLC methods have demonstrated high sensitivity with an LOD of 0.283 µg/ml and an LOQ of 0.942 µg/ml. jchr.org

Validation of Analytical Methods for Stereoisomeric Purity and Impurity Profiling in Process Chemistry Research

Once an analytical method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation for stereoisomeric purity and impurity profiling is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). researchgate.netjchr.org

The validation process for an analytical method for (1R,2R,5R)-tert-Butyl Edoxaban would involve assessing several key parameters.

Validation Parameters Based on ICH Guidelines:

| Parameter | Objective | Acceptance Criteria |

| Specificity | To ensure the method can accurately measure the analyte in the presence of other components like impurities, degradants, and matrix components. | The peak for the analyte should be pure and free from interference from other peaks. as-pub.com |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | A correlation coefficient (R²) of ≥ 0.999 is generally considered excellent. wisdomlib.orgdegres.eu |

| Accuracy | To determine the closeness of the test results to the true value, often assessed through recovery studies. | Recovery percentages should be within acceptable limits, typically 98-102%. jchr.org |

| Precision | To measure the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision. | The relative standard deviation (%RSD) should be less than 2%. wisdomlib.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio or statistical analysis of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio or statistical analysis of the calibration curve. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain consistent with minor changes in parameters like mobile phase composition, pH, and flow rate. degres.eu |

Strategies for Isolation, Identification, and Characterization of Stereoisomeric Impurities and Degradants

The isolation, identification, and characterization of stereoisomeric impurities and degradants are essential for understanding their potential impact and for controlling them within acceptable limits. researchgate.net The process typically begins with the detection of unknown peaks during routine analysis.

A common strategy for isolating these impurities is column chromatography. researchgate.net This technique uses a stationary phase and a liquid mobile phase to separate the components of a mixture. researchgate.net Once isolated, a battery of spectroscopic techniques is employed for structural elucidation.

Spectroscopic Techniques for Characterization:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. researchgate.netdaicelpharmastandards.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. researchgate.netdaicelpharmastandards.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) | Provides detailed information about the structure of the molecule, including the connectivity of atoms and the stereochemistry. researchgate.netdaicelpharmastandards.com |

This comprehensive characterization is crucial for confirming the identity of impurities like (1R,2R,5R)-tert-Butyl Edoxaban and for developing reference standards for routine quality control. synthinkchemicals.com

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Structural Elucidation of Minor Components

For the comprehensive structural elucidation of minor components, especially when they are present at very low levels, hyphenated analytical techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the powerful separation capabilities of chromatography with the sensitive detection and structural information provided by mass spectrometry. nih.govtaylorandfrancis.com

LC-MS/MS, in particular, is a powerful tool for this purpose. nih.gov It allows for the separation of complex mixtures, followed by the fragmentation of parent ions to generate daughter ions. nih.gov This fragmentation pattern provides a structural fingerprint that can be used to identify the compound.

Advantages of LC-MS/MS in Impurity Analysis:

| Feature | Benefit |

| High Sensitivity | Enables the detection and quantification of impurities at very low concentrations. researchgate.net |

| High Specificity | Provides a high degree of confidence in the identification of compounds based on their mass-to-charge ratio and fragmentation pattern. researchgate.net |

| Structural Information | The fragmentation data can be used to elucidate the structure of unknown impurities. taylorandfrancis.com |

| Versatility | Can be applied to a wide range of compounds with varying polarities and molecular weights. nih.gov |

The development and application of these advanced analytical methodologies are fundamental to ensuring the quality and safety of pharmaceutical products by enabling the thorough analysis and control of impurities such as (1R,2R,5R)-tert-Butyl Edoxaban.

Emerging Research Perspectives and Future Directions in Chiral Edoxaban Chemistry

Exploration of Novel Stereoisomeric Analogues and Derivatives with Modified Structural Features

While the clinically approved form of Edoxaban (B1671109) possesses a specific stereochemistry, the exploration of its other stereoisomers and novel derivatives remains a fertile ground for research. The synthesis and characterization of the seven other potential stereoisomers of Edoxaban are crucial for understanding the structure-activity relationship (SAR) and identifying any potential off-target effects or even novel therapeutic properties. thieme-connect.comresearchgate.net Research in this area focuses on developing synthetic routes to access each of these isomers in high purity to enable thorough pharmacological evaluation.

The design and synthesis of novel analogues with modified structural features is another key research direction. By altering substituents on the cyclohexane (B81311) ring or modifying the core structure, researchers aim to enhance the compound's pharmacological profile, such as increasing its potency, selectivity for Factor Xa, or improving its pharmacokinetic properties. nih.govnih.govnih.gov For instance, the introduction of different functional groups could modulate the binding affinity to the target enzyme or alter the metabolic stability of the molecule. In silico design and molecular modeling are playing an increasingly important role in this exploratory phase, allowing for the rational design of new derivatives with predicted improvements in their therapeutic index. researchgate.netmdpi.comnih.govrsc.orgzenodo.org

Table 1: Research Focus on Novel Edoxaban Analogues

| Research Area | Objectives | Methodologies |

| Synthesis of Stereoisomers | Understand Structure-Activity Relationships (SAR), identify potential off-target effects. | Asymmetric synthesis, chiral chromatography. |

| Novel Analogues Design | Enhance potency and selectivity, improve pharmacokinetic properties. | In silico design, molecular modeling, combinatorial chemistry. |

| Structural Modifications | Modulate binding affinity, alter metabolic stability. | Introduction of novel functional groups, modification of the core scaffold. |

Advancements in High-Throughput Screening Methodologies for Chiral Synthesis Optimization

The optimization of chiral syntheses is often a labor-intensive process, requiring the screening of numerous catalysts, solvents, and reaction conditions to achieve high enantioselectivity. High-throughput screening (HTS) has emerged as a powerful tool to accelerate this process. nih.govnih.govresearchgate.net In the context of (1R,2R,5R)-tert-Butyl Edoxaban synthesis, HTS platforms can be employed to rapidly screen libraries of chiral catalysts and ligands for key stereoselective transformations. patsnap.comresearchgate.netchemspeed.com

Modern HTS systems integrate robotics for automated sample preparation and reaction execution with sensitive analytical techniques for rapid determination of enantiomeric excess. sigmaaldrich.comrsc.org Technologies such as chiral chromatography and circular dichroism are being adapted for high-throughput formats, enabling the rapid analysis of hundreds or even thousands of reactions. rsc.org This allows for a more comprehensive exploration of the reaction landscape, leading to the identification of optimal conditions for stereocontrol in a fraction of the time required by traditional methods. The data generated from these screenings can also provide valuable insights into the reaction mechanisms, further guiding the development of more efficient and selective catalysts.

Integration of Artificial Intelligence and Machine Learning in Stereoselective Synthetic Planning and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. malvernpanalytical.comrjptonline.orgpeerj.com In the realm of chiral Edoxaban chemistry, these technologies offer the potential to predict the stereochemical outcome of reactions with a high degree of accuracy. nih.govresearchgate.net By training algorithms on large datasets of known stereoselective reactions, ML models can learn the complex interplay of factors that govern enantioselectivity, including substrate structure, catalyst geometry, and reaction conditions. mdpi.com

These predictive models can be invaluable in the early stages of synthetic route design, allowing chemists to prioritize reaction conditions that are most likely to yield the desired stereoisomer of (1R,2R,5R)-tert-Butyl Edoxaban. acs.org This can significantly reduce the amount of trial-and-error experimentation required, saving both time and resources. Furthermore, AI can be used to propose novel synthetic routes that may not be immediately obvious to a human chemist. As these technologies continue to mature, their integration into the daily workflow of synthetic chemists will undoubtedly accelerate the discovery and development of new and improved methods for the synthesis of chiral molecules like Edoxaban.

Unexplored Mechanistic Pathways and Structural Insights for Chirality Control in Complex Molecular Systems

A deep understanding of reaction mechanisms is fundamental to achieving precise control over stereochemistry. While several synthetic routes to (1R,2R,5R)-tert-Butyl Edoxaban have been established, there remain opportunities to explore novel mechanistic pathways and gain deeper structural insights into the factors that govern chirality. acs.orgnewdrugapprovals.org For example, computational studies, such as those employing density functional theory (DFT), can be used to model the transition states of key stereodetermining steps, providing a detailed picture of the energetic factors that favor the formation of one enantiomer over the other. rsc.org

Investigating unconventional catalytic systems and reaction media could also unveil new mechanistic pathways for stereocontrol. nih.gov The study of neighboring group participation in the synthesis of Edoxaban intermediates has already provided valuable insights into achieving the desired cis-diamine stereochemistry. acs.org Further research into such phenomena, as well as the exploration of novel catalyst-substrate interactions, will be crucial for the development of next-generation synthetic methods with even greater levels of stereoselectivity.

Development of Sustainable and Green Chemistry Approaches for Chiral Intermediate Synthesis

A particularly promising area of research is the use of biocatalysis. tandfonline.comresearchgate.netresearchgate.net Enzymes, such as lipases and esterases, can catalyze stereoselective transformations with exquisite precision under mild reaction conditions. amano-enzyme.comtandfonline.com Enzymatic kinetic resolution, for instance, has been successfully employed in the synthesis of a key chiral bromolactone intermediate for Edoxaban, providing the desired enantiomer in high purity. thieme-connect.com This approach avoids the need for chiral auxiliaries or expensive metal catalysts, leading to a more sustainable and cost-effective process. The development of novel biocatalytic routes and the engineering of enzymes with enhanced activity and stability are active areas of research that hold great promise for the future of chiral drug synthesis. tapi.com

Table 2: Green Chemistry Approaches in Edoxaban Intermediate Synthesis

| Approach | Description | Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, esterases) for stereoselective transformations. | High selectivity, mild reaction conditions, reduced waste. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction to separate a racemic mixture. | High enantiopurity of the desired intermediate. |

| Process Intensification | Use of technologies like flow chemistry to improve efficiency and reduce footprint. | Improved heat and mass transfer, enhanced safety. |

Q & A

Q. What are the critical intermediates in the synthesis of (1R,2R,5R)-tert-Butyl Edoxaban, and how do their stereochemical configurations impact yield and purity?

The synthesis of (1R,2R,5R)-tert-Butyl Edoxaban relies on intermediates such as tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (CAS 1210348-34-7), which is pivotal for introducing the dimethylcarbamoyl and cyclohexylamine moieties . Stereochemical control during cyclization and amidation steps is critical to avoid enantiomeric impurities (e.g., the (1R,2R,4S) isomer, CAS 2605225-71-4), which can reduce pharmacological efficacy . Methodological emphasis should be placed on chiral HPLC (e.g., using amylose-based columns) to confirm configurations and optimize reaction conditions (e.g., temperature, catalyst selection).

Q. How can researchers validate the purity of (1R,2R,5R)-tert-Butyl Edoxaban intermediates using analytical techniques?

Purity validation requires a combination of:

- HPLC with UV detection (λ = 210–230 nm) for quantifying major impurities (e.g., Edoxaban Impurity 51, CAS 2081883-53-4) .

- Mass spectrometry (LC-MS) to identify trace byproducts from incomplete tert-butyl deprotection or dimethylcarbamoyl rearrangement .

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemical integrity, particularly at the cyclohexyl and oxathiolane rings .

Advanced Research Questions

Q. What methodologies resolve contradictions in pharmacokinetic data for (1R,2R,5R)-tert-Butyl Edoxaban across different biological matrices?

Discrepancies in plasma vs. tissue concentration measurements often arise from matrix effects (e.g., protein binding in plasma) or metabolite interference. A validated approach includes:

- Solid-phase extraction (SPE) with C18 cartridges to isolate Edoxaban from plasma proteins .

- Ultra-performance liquid chromatography (UPLC) coupled with tandem MS for simultaneous quantification of Edoxaban and its active metabolites (e.g., M4, M6) .

- Pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust for inter-study variability in clearance rates .

Q. How does the stability of (1R,2R,5R)-tert-Butyl Edoxaban vary under different storage conditions, and what degradation pathways dominate?

Stability studies should assess:

- Thermal degradation (40–60°C): Hydrolysis of the tert-butyl carbamate group generates Edoxaban Impurity 51 (CAS 2081883-53-4), detectable via accelerated stability testing .

- Photodegradation : Exposure to UV light induces cyclopropane ring opening, forming quinoline derivatives, mitigated by amber glass storage .

- Oxidative stress (H₂O₂ or radical initiators): Sulfoxide formation at the thiazole moiety, monitored via redox titration and LC-MS .

Q. What experimental designs are optimal for studying the enantioselective binding of (1R,2R,5R)-tert-Butyl Edoxaban to Factor Xa?

To elucidate binding mechanisms:

- Surface plasmon resonance (SPR) with immobilized Factor Xa quantifies binding affinity (KD) and distinguishes enantiomeric interactions .

- Molecular dynamics simulations (e.g., using AMBER or GROMACS) model hydrogen bonding between the dimethylcarbamoyl group and Factor Xa’s S4 pocket .

- Isothermal titration calorimetry (ITC) validates entropy-driven binding contributions, particularly for the (1R,2R,5R) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.